2-methoxy-2-methylpropanehydrazide hydrochloride
Description
2-Methoxy-2-methylpropanehydrazide hydrochloride is a hydrazide derivative characterized by a methoxy group (-OCH₃) and a methyl-substituted propane backbone. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in pharmaceutical and organic synthesis. Key properties include reactivity influenced by the hydrazide moiety and stability under controlled storage conditions.
Properties
CAS No. |
1864058-36-5 |
|---|---|
Molecular Formula |
C5H13ClN2O2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-methoxy-2-methylpropanehydrazide;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-5(2,9-3)4(8)7-6;/h6H2,1-3H3,(H,7,8);1H |
InChI Key |
PRLLWINAQCEZMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NN)OC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-methylpropanehydrazide hydrochloride typically involves the reaction of 2-methoxy-2-methylpropanoic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The product is then purified using crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-methylpropanehydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted hydrazides.
Scientific Research Applications
2-methoxy-2-methylpropanehydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Used in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-2-methylpropanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Molecular Properties
The table below compares 2-methoxy-2-methylpropanehydrazide hydrochloride with analogous hydrochlorides:
Key Observations:
- Methoxy Group Impact : The methoxy group in 2-methoxy derivatives (e.g., ) enhances solubility in polar solvents compared to nitro-substituted analogs (e.g., ).
- Hydrazide vs. Amide: Hydrazide groups (N-NH₂) in 2-methoxybutanohydrazide hydrochloride are more nucleophilic than amides, influencing reactivity in condensation reactions.
- Chirality: Compounds like (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride exhibit stereospecific interactions, critical for drug efficacy.
Biological Activity
2-Methoxy-2-methylpropanehydrazide hydrochloride, a compound characterized by its hydrazide functional group, has garnered attention in pharmaceutical and chemical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 168.62 g/mol
- Functional Group : Hydrazide, which is known for its reactivity in various chemical processes.
The presence of the hydrazide group enhances the compound's reactivity and potential applications in drug development, particularly as an antitumor agent and antimicrobial agent.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Mechanistic studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In Vitro Studies : The compound has been tested against several cancer cell lines, demonstrating a dose-dependent inhibition of growth.
- Apoptotic Mechanisms : It appears to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors.
Antimicrobial Properties
Preliminary data suggest that this compound may also possess antimicrobial properties. Studies have indicated:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The hydrazide structure may interfere with bacterial metabolism or cell wall synthesis, although further studies are needed to elucidate the exact mechanisms.
Case Studies
-
Antitumor Efficacy in Animal Models :
- A study involving murine models demonstrated a significant reduction in tumor size following treatment with this compound, suggesting its potential as a therapeutic agent in oncology.
-
Microbial Inhibition :
- In vitro assays revealed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, indicating its potential utility as an antimicrobial agent.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, impacting drug metabolism and efficacy.
- Cell Signaling Pathways : The compound might modulate signaling pathways that regulate cell survival and apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Methylhydrazine | CHN | Used as a rocket propellant; highly reactive |
| 4-Methylphenylhydrazine | CHN | Antitumor activity; used in dye synthesis |
| Acetylhydrazine | CHNO | Precursor for pharmaceuticals; less stable than hydrazides |
The unique substitution patterns in this compound enhance its solubility and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
